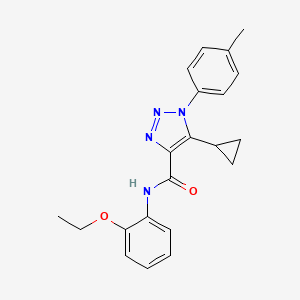
5-cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of triazole compounds, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The title compound is synthesized through a two-step process, including Dimroth reaction and amidation, primarily for anticancer activity screening. It is part of a broader library of 1H-1,2,3-triazole-4-carboxamide compounds. Structural analysis reveals that the cyclopropyl ring is oriented almost perpendicular to the benzene ring, facilitating interactions in the crystal that link molecules into infinite ribbons, which are further interconnected into layers by weak interactions. This structural arrangement is crucial for understanding the compound's interactions and stability in various conditions (Pokhodylo, Slyvka, & Pavlyuk, 2021).
Crystal Structure and Hirshfeld Surface Analysis
Another study on a closely related compound synthesized via the enole-mediated click Dimroth reaction highlights the importance of crystal structure and Hirshfeld surface analysis in determining the compound's potential for further pharmaceutical applications. The analysis of the extended structure and interactions between molecules provides insights into the compound's solubility, stability, and potential reactivity, which are essential for its use in drug development (Pokhodylo, Slyvka, & Pavlyuk, 2020).
Antiproliferative Activity
Research into structurally similar compounds has indicated significant antiproliferative activity against some cancer cell lines. This suggests the potential of 5-cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide and its analogs in cancer therapy, emphasizing the importance of such compounds in the development of new anticancer agents (Lu et al., 2021).
Antimicrobial Potential
The compound and its derivatives have also been studied for their antimicrobial properties. Initial discoveries of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides show promising antimicrobial agents against primary pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This underlines the compound's potential in developing new antimicrobial treatments, which is crucial given the rising resistance to existing antibiotics (Pokhodylo et al., 2021).
Propriétés
IUPAC Name |
5-cyclopropyl-N-(2-ethoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-3-27-18-7-5-4-6-17(18)22-21(26)19-20(15-10-11-15)25(24-23-19)16-12-8-14(2)9-13-16/h4-9,12-13,15H,3,10-11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAJFYLXGDBMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2807601.png)
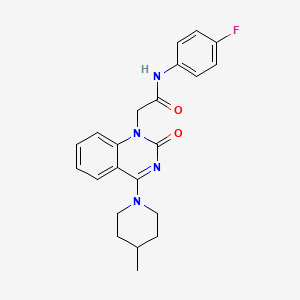

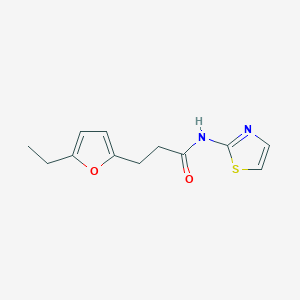
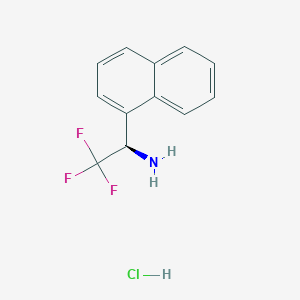

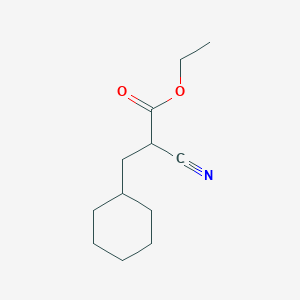
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)phenyl]propanamide](/img/structure/B2807609.png)
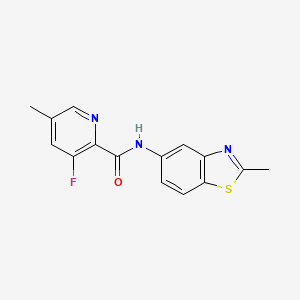
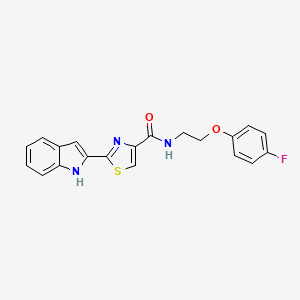
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2807613.png)
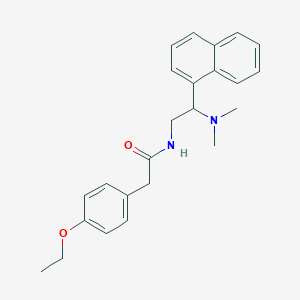

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate](/img/structure/B2807618.png)